Cas no 2229569-57-5 (1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine)

1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine is a fluorinated pyridine derivative with a tertiary amine functional group. Its structure features a difluoropyridine core, which enhances its electronic properties and potential reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of fluorine atoms improves metabolic stability and bioavailability, while the tertiary amine group offers versatility in further derivatization. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its unique scaffold can contribute to enhanced binding affinity and selectivity. Its well-defined chemical properties ensure consistent performance in synthetic applications.
1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine structure
2229569-57-5 structure
Product name:1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine
CAS No:2229569-57-5
MF:C10H14F2N2
MW:200.228369235992
CID:6371254
PubChem ID:165689690

1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine
    • [1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
    • 2229569-57-5
    • EN300-1760814
    • Inchi: 1S/C10H14F2N2/c1-10(2,13-3)4-7-8(11)5-14-6-9(7)12/h5-6,13H,4H2,1-3H3
    • InChI Key: WGSSIIXHEGQMKM-UHFFFAOYSA-N
    • SMILES: FC1C=NC=C(C=1CC(C)(C)NC)F

Computed Properties

  • Exact Mass: 200.11250478g/mol
  • Monoisotopic Mass: 200.11250478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.9Ų
  • XLogP3: 1.5

1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1760814-2.5g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
2.5g
$2771.0 2023-09-20
Enamine
EN300-1760814-0.25g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
0.25g
$1300.0 2023-09-20
Enamine
EN300-1760814-5.0g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
5g
$4102.0 2023-06-03
Enamine
EN300-1760814-10g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
10g
$6082.0 2023-09-20
Enamine
EN300-1760814-10.0g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
10g
$6082.0 2023-06-03
Enamine
EN300-1760814-0.1g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
0.1g
$1244.0 2023-09-20
Enamine
EN300-1760814-1g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
1g
$1414.0 2023-09-20
Enamine
EN300-1760814-0.05g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
0.05g
$1188.0 2023-09-20
Enamine
EN300-1760814-0.5g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
0.5g
$1357.0 2023-09-20
Enamine
EN300-1760814-1.0g
[1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl](methyl)amine
2229569-57-5
1g
$1414.0 2023-06-03

Additional information on 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine

1-(3,5-Difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine (CAS No. 2229569-57-5)

The compound 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine (CAS No. 2229569-57-5) is a highly specialized organic compound with significant applications in various fields of chemistry and material science. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, a methyl group attached to the nitrogen atom, and a tertiary butyl group. The combination of these structural elements imparts distinctive electronic and steric properties to the molecule, making it a valuable component in modern chemical research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine. Researchers have employed various methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution techniques, to achieve high yields and purity levels. These methods have not only improved the scalability of the synthesis process but also reduced the environmental footprint associated with its production.

The compound's electronic properties make it particularly suitable for applications in optoelectronics and organic electronics. For instance, studies have shown that 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine exhibits excellent charge transport characteristics when incorporated into organic light-emitting diodes (OLEDs). Its ability to facilitate efficient electron transport has led to its use in developing high-performance OLED materials with enhanced luminous efficiency and operational stability.

In addition to its electronic applications, 1-(3,5-difluoropyridin-4-yl)-2-methylpropan-2-yl(methyl)amine has also found utility in medicinal chemistry. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug discovery programs targeting diseases such as cancer and neurodegenerative disorders. Recent research has focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce potential side effects.

The steric bulk introduced by the tertiary butyl group in 1-(3,5-difluoropyridin-4-yL)-methylpropan_amiine provides additional versatility in chemical transformations. This feature has been exploited in catalytic processes where steric hindrance plays a critical role in controlling reaction selectivity. For example, the compound has been used as a ligand in transition metal-catalyzed reactions, demonstrating superior activity compared to traditional ligands.

From an environmental perspective, the development of sustainable synthesis routes for 1-(3,5-difluoropyridin_4_yL)-methylpropan_amiine has been a focal point of recent research efforts. Scientists have explored the use of renewable feedstocks and green solvents to minimize waste generation and energy consumption during production. These advancements align with global initiatives aimed at promoting sustainable chemistry practices.

In conclusion, 1-(3,5-difluoropyridin_4_yL)-methylpropan_amiine (CAS No. 2229569_7_7) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions, driving advancements in materials science, electronics, and medicine. As ongoing studies unravel new potential uses for this compound, it is poised to play an increasingly important role in shaping future technological developments.

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